(-)-Befunolol

Ophthalmology Beta-Blocker Safety Receptor Occupancy

(-)-Befunolol is a chiral beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA), clinically introduced in Japan in 1983 for managing open-angle glaucoma. The compound acts as a beta-adrenoreceptor partial agonist, distinguishing it from pure antagonists like timolol.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 66685-76-5
Cat. No. B12751033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Befunolol
CAS66685-76-5
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O
InChIInChI=1S/C16H21NO4/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14/h4-7,10,13,17,19H,8-9H2,1-3H3/t13-/m0/s1
InChIKeyZPQPDBIHYCBNIG-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Befunolol (CAS 66685-76-5): A Chiral Beta-Blocker with Partial Agonist Activity for Ophthalmic Research and Glaucoma Model Studies


(-)-Befunolol is a chiral beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA), clinically introduced in Japan in 1983 for managing open-angle glaucoma [1]. The compound acts as a beta-adrenoreceptor partial agonist, distinguishing it from pure antagonists like timolol [2]. The (-)-enantiomer is the pharmacologically active stereoisomer, demonstrating significantly higher beta-adrenoceptor affinity than the (+)-enantiomer [3]. Its benzofuran-based structure [4] underpins its application in lowering intraocular pressure, with key physicochemical properties including a molecular weight of 291.34 g/mol and a LogP of 1.39 .

Why (-)-Befunolol Cannot Be Directly Substituted with Racemic Mixtures or ISA-Lacking Beta-Blockers in Research


Direct substitution of (-)-Befunolol with racemic befunolol or other ophthalmic beta-blockers (e.g., timolol, betaxolol) introduces significant variability in both receptor occupancy and pharmacodynamic outcomes. The (-)-enantiomer possesses the majority of beta-adrenoceptor affinity, making racemic mixtures less potent [1]. Furthermore, Befunolol's intrinsic sympathomimetic activity (ISA) yields a distinct beta-2 receptor occupancy profile compared to non-ISA agents like timolol and betaxolol, which translates to differential systemic safety margins [2]. Consequently, in vitro or in vivo study outcomes are not interchangeable across these agents, necessitating compound-specific validation as detailed in the quantitative evidence below.

Quantitative Differentiation of (-)-Befunolol: Head-to-Head Pharmacodynamic and Occupancy Data Versus Key Comparators


Beta-2 Receptor Occupancy After Ophthalmic Dosing: (-)-Befunolol Exhibits a Distinct Profile vs. Carteolol and Timolol

In a comparative study of ophthalmic beta-blockers, (-)-Befunolol demonstrated a maximum beta-2 receptor occupancy of 61% following topical administration, markedly lower than carteolol (88%) and timolol (82%). This intermediate profile correlates with reduced pulmonary risk compared to timolol [1].

Ophthalmology Beta-Blocker Safety Receptor Occupancy

Intraocular Pressure (IOP) Reduction Efficacy: Direct Clinical Comparison with Timolol and Betaxolol

In a clinical study of 48 chronic open-angle glaucoma patients, (-)-Befunolol (0.5% solution) reduced mean IOP by 7.1 mmHg, compared to 6.3 mmHg for timolol 0.5% and a similar reduction for betaxolol 0.5%. The success rate of IOP control without adjunctive therapy was 66.7% for befunolol versus 62.1% for timolol [1].

Glaucoma Intraocular Pressure Clinical Trial

Intrinsic Sympathomimetic Activity (ISA): Quantified Partial Agonism Distinguishes Befunolol from Pure Antagonists

Befunolol exhibits quantifiable intrinsic sympathomimetic activity (ISA) across multiple guinea pig tissues, with intrinsic activities ranging from 0.22 to 0.28. This contrasts with pure beta-blockers like timolol, which have an intrinsic activity of zero [1]. The pD2 values for agonistic action are significantly different from its pA2 values for antagonism, indicating interaction with two distinct receptor sites .

Pharmacodynamics Partial Agonism Beta-Adrenoceptor

Enantioselective Beta-Adrenoceptor Affinity: The (-)-Enantiomer is the Active Stereoisomer

For beta-blockers with a single chiral center, the (-)-enantiomer possesses substantially greater affinity for beta-adrenergic receptors than the (+)-enantiomer. In befunolol, the S(-)-isomer demonstrates stereoselective interaction with the high-affinity site of beta-adrenoceptors in guinea-pig taenia caecum, a phenomenon not observed to the same degree with the R(+)-isomer [1].

Chirality Stereoselectivity Receptor Binding

Optimal Scientific and Industrial Use Cases for (-)-Befunolol Based on Quantitative Evidence


In Vitro Beta-Adrenoceptor Partial Agonism and Biased Signaling Studies

Leverage the quantified intrinsic sympathomimetic activity (ISA of 0.22-0.28) of (-)-Befunolol to investigate beta-adrenoceptor reserve and biased signaling pathways. Unlike pure antagonists (e.g., timolol) which have zero ISA, (-)-Befunolol's partial agonism allows researchers to dissect the functional selectivity between agonistic and antagonistic receptor conformations [1]. Its distinct pD2 and pA2 values in isolated organ models provide a robust tool for studying dual-site receptor interaction hypotheses [2].

Ophthalmic Glaucoma Research with Reduced Pulmonary Liability

Utilize (-)-Befunolol in glaucoma models where maintenance of IOP-lowering efficacy (7.1 mmHg reduction, 66.7% success rate) [1] is required alongside a reduced risk of pulmonary adverse events. Its maximum beta-2 receptor occupancy of 61% post-ophthalmic administration is significantly lower than timolol (82%) and carteolol (88%), positioning it as a safer alternative for studies in models susceptible to bronchoconstriction or where systemic beta-2 blockade is a confounding variable [2].

Stereoselective Beta-Blocker Pharmacology and Chiral Resolution Studies

Employ the pure (-)-enantiomer to study stereoselective beta-adrenoceptor interactions and establish baseline activity for chiral separations. The (-)-enantiomer's high affinity for beta-adrenoceptors, contrasted with the low affinity of the R(+)-isomer [1], makes it an essential reference standard for validating chiral HPLC methods and for investigations into the molecular determinants of enantioselective receptor binding [2]. This is critical for ensuring batch-to-batch consistency in research supply chains.

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